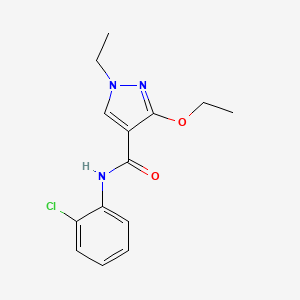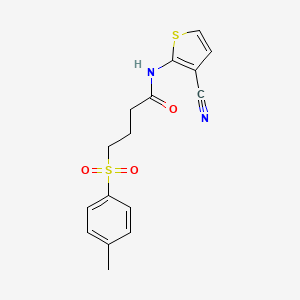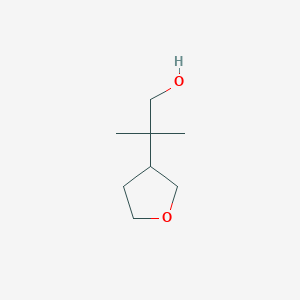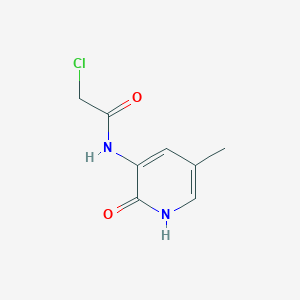
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a chemical compound that falls under the category of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Aplicaciones Científicas De Investigación
Antidiabetic Properties
The thiazolidine-2,4-dione scaffold is known for its antidiabetic activity. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), improving insulin sensitivity and glucose homeostasis. Researchers have investigated derivatives of this compound for potential use in managing type 2 diabetes .
Anti-inflammatory Effects
The pyrrolidine ring contributes to the overall pharmacophore of this compound. Some derivatives exhibit anti-inflammatory properties by modulating cytokines, inhibiting NF-κB signaling, and reducing oxidative stress. These effects make them promising candidates for treating inflammatory conditions .
Anticancer Potential
Studies have explored the anticancer activity of pyrrolidine-containing compounds. They may inhibit tumor growth by targeting specific pathways, such as PI3K/Akt/mTOR or MAPK/ERK. Additionally, the stereoisomers of the pyrrolidine ring can influence their binding to enantioselective proteins, affecting their efficacy against cancer cells .
Neuroprotective Applications
The pyrrolidine scaffold has also attracted attention in neuroprotection research. Some derivatives exhibit neuroprotective effects by reducing oxidative stress, modulating neurotransmitter release, or enhancing neuronal survival. These properties could be relevant for neurodegenerative diseases .
Cardiovascular Benefits
Certain derivatives of this compound have shown cardiovascular benefits. They may act as PPARγ agonists, improving lipid metabolism, reducing inflammation, and protecting against atherosclerosis. These effects make them potential candidates for cardiovascular disease management .
Photophysical Properties
Interestingly, derivatives containing the thiazolidine-2,4-dione moiety have strong absorption and high fluorescence quantum yields. Their enhanced water solubility and strong emission properties suggest potential applications in bioorthogonal chemistry and biological imaging.
Direcciones Futuras
Thiazolidine derivatives are of great interest for interdisciplinary research and compel researchers to explore new drug candidates . They are used in probe design and have diverse therapeutic and pharmaceutical activity . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[1-[3-(4-methylsulfanylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-23-14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-24-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGSITUCVZQGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylthio)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)
![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)


![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)
![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)



![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581420.png)